molecular formula C10H9NO3 B6256260 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 541522-89-8

6-hydroxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6256260
CAS No.: 541522-89-8
M. Wt: 191.2
InChI Key:
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Description

6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.1840 g/mol

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol. The reaction yields the corresponding tricyclic indole derivative, which can be further modified to obtain 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield reduced derivatives, including alcohols and amines.

  • Substitution: Substitution reactions can lead to the formation of different substituted indole derivatives.

Scientific Research Applications

6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: It has shown potential in medicinal chemistry, with research exploring its use as a lead compound for drug development.

  • Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid is similar to other indole derivatives, such as 6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid and methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate. it is unique in its specific structural features and potential applications. The presence of the hydroxyl group at the 6-position and the methyl group at the 1-position contribute to its distinct chemical properties and biological activities.

Properties

CAS No.

541522-89-8

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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